molecular formula C11H9NO B1460011 2-(Pyridin-2-yl)phenol CAS No. 33421-36-2

2-(Pyridin-2-yl)phenol

Cat. No. B1460011
CAS RN: 33421-36-2
M. Wt: 171.19 g/mol
InChI Key: HPDNGBIRSIWOST-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)phenol” is a chemical compound with the molecular formula C11H9NO and an average mass of 171.195 Da . It has been studied as a dopamine d3 receptor selective ligand with potential applications for the treatment of drug addictions, schizophrenia, and Parkinson’s disease .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .


Molecular Structure Analysis

The molecular structure of this compound comprises an essentially flat perimidine system and the pyridyl ring. Depending on the number of N-substituents, the ring systems are twisted to a greater or lesser extent .


Chemical Reactions Analysis

Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a melting point of 56-57 °C and a boiling point of 135-145 °C (at a pressure of 2 Torr). It has a density of 1.169 and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Properties of Coordination Complexes

The synthesis of ZnII and CoII coordination complexes using 2-(Pyridin-2-yl)phenol derivatives has been explored. These complexes exhibit varied nuclearities, from mono- to trinuclear complexes, and demonstrate interesting UV–vis absorption, luminescent, and magnetic properties. For example, a series of complexes based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) showed strong emissions and varied magnetic interactions, highlighting their potential in material science applications (Gao et al., 2014).

Catalytic Applications

This compound derivatives have been employed as catalysts in chemical reactions. For instance, their use in the hydroxylation of benzene to phenol with H2O2 has been investigated, demonstrating significant catalytic activities (Leng et al., 2008). This exemplifies their potential in facilitating environmentally friendly chemical processes.

Emissive Properties in Organic Dyes

Derivatives of this compound have been synthesized for use in organic dyes, exhibiting intense fluorescence and large Stokes shifts. These properties make them useful in the development of new classes of organic dyes with applications in various industries (Marchesi et al., 2019).

Corrosion Inhibition

Compounds derived from this compound, such as Schiff bases, have been studied for their corrosion inhibition efficiency on metals like carbon steel. These studies suggest potential applications in protecting materials against corrosion (Hegazy et al., 2012).

Antimicrobial Properties

The antimicrobial properties of oligomers and monomer/oligomer-metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol have been investigated. This research indicates their potential use in developing new antimicrobial agents (Kaya et al., 2009).

Sensing Applications

Derivatives of this compound have been utilized in developing fluorescent sensors for metal ions like Al3+. This has implications for environmental monitoring and biomedical applications (Rahman et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for “2-(Pyridin-2-yl)phenol” are not mentioned in the retrieved papers, the compound’s potential biological activities and its role in the synthesis of novel heterocyclic compounds suggest that it could be further explored in the field of medicinal chemistry .

properties

IUPAC Name

2-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNGBIRSIWOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901582
Record name NoName_714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.5 g (˜43 mmol) of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 6.8 g (˜43 mmol) of 2-bromopyridine, 1.5 g (1.3 mmol) of Pd(PPh3)4, and 16 g (116 mmol) of K2CO3 were added to a 250 mL round bottle flask, along with a solvent mixture of 120 mL of dimethoxyethane and 150 mL of water. The mixture was heated to reflux for 24 hours under nitrogen. The reaction mixture was extracted with ethyl acetate and the organic phase was separated on silica gel column with 15% ethyl acetate as elute solvent. ˜5.9 g (yield ˜80%) of 2-(2-hydroxyphenyl)pyridine was obtained as a colorless liquid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?

A1: Recent research highlights two novel synthetic pathways:

  • Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []
  • Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.

Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?

A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.

Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?

A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.

Q4: How does the structure of this compound lend itself to forming organoboron complexes?

A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []

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